molecular formula C17H12O4 B13729718 methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate

methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate

Cat. No.: B13729718
M. Wt: 280.27 g/mol
InChI Key: AFOOLBMWQXUWHW-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate can be synthesized through a one-pot multi-component reaction. This involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . The reaction is efficient and environmentally friendly, avoiding traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the one-pot multi-component reaction mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chromene ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 4-oxo-2-phenylchromene-3-carboxylate

InChI

InChI=1S/C17H12O4/c1-20-17(19)14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

AFOOLBMWQXUWHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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